molecular formula C17H16N4O4 B2702861 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide CAS No. 1219913-15-1

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B2702861
CAS No.: 1219913-15-1
M. Wt: 340.339
InChI Key: WRYXWGKVBVASCS-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H14N4O3
  • Molecular Weight : 286.29 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies:

  • Action : It may inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

  • Spectrum : It has demonstrated activity against a range of bacteria and fungi, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Data Tables

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of cell membranes

Case Study 1: Anticancer Properties

A study published in Pharmacology Reports explored the effects of similar pyridazine derivatives on human cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a study investigating the anti-inflammatory effects of pyridazine derivatives, it was found that these compounds effectively reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting a potential for treating inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the structure of dihydropyridazine derivatives to enhance their biological activity. Modifications such as substituting different functional groups have led to improved potency against specific targets. For example:

  • Structure Activity Relationship (SAR) : Variations in the methoxy group position on the phenyl ring have been correlated with increased anticancer efficacy.
  • Combination Therapies : Some research suggests that combining this compound with existing chemotherapeutics may yield synergistic effects, enhancing overall treatment outcomes.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11(17(23)18-15-9-10-25-20-15)21-16(22)8-7-14(19-21)12-3-5-13(24-2)6-4-12/h3-11H,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXWGKVBVASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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